molecular formula C8H10N2O2S B568184 D-Cysteine, S-2-pyridinyl- (9CI) CAS No. 113828-61-8

D-Cysteine, S-2-pyridinyl- (9CI)

Cat. No.: B568184
CAS No.: 113828-61-8
M. Wt: 198.24
InChI Key: YDRASGSLDAABDG-ZCFIWIBFSA-N
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Description

Chemical Classification and Nomenclature

D-Cysteine, S-2-pyridinyl- belongs to the class of modified amino acids, specifically categorized as a pyridyl-substituted cysteine derivative. The compound features the D-stereochemical configuration at the alpha carbon, distinguishing it from the more common L-cysteine derivatives found in biological systems. The systematic chemical name reflects its structural composition: (2S)-2-amino-3-pyridin-2-ylsulfanylpropanoic acid, with the pyridinyl group forming a thioether linkage with the cysteine sulfur atom.

The nomenclature follows standard International Union of Pure and Applied Chemistry conventions, where the "S-2-pyridinyl" designation indicates the position and nature of the pyridine ring attachment to the sulfur atom. The "(9CI)" notation represents the Chemical Abstracts Service registry system identifier, establishing this compound within the comprehensive chemical literature database.

Table 1: Chemical Classification and Properties

Property Value Reference
Molecular Formula C₈H₁₀N₂O₂S
Molecular Weight 198.24 g/mol
Stereochemistry D-configuration
Functional Groups Amino acid, pyridine, thioether
Chemical Class Modified cysteine derivative

Historical Development and Discovery

The development of pyridyl-cysteine derivatives emerged from early investigations into amino acid modifications for protein chemistry applications. The S-pyridylethylation reaction was first proposed as a method to stabilize cysteine residues in proteins, leading to the formation of pyridylethyl-cysteine derivatives that demonstrated enhanced stability under acidic hydrolysis conditions. This foundational work established the utility of pyridine-containing cysteine modifications in analytical and preparative biochemistry.

The specific synthesis and characterization of D-Cysteine, S-2-pyridinyl- evolved from broader research efforts targeting non-natural amino acids with enhanced chemical reactivity. The development was driven by the need for amino acid derivatives that could serve as electrophilic reactants in bioconjugation reactions while maintaining structural similarity to natural amino acids.

Research into D-amino acids gained momentum following the recognition that D-stereoisomers play significant roles in mammalian biochemistry, particularly in nervous system signaling. The discovery that D-cysteine functions as an endogenous regulator of neural progenitor cell dynamics provided additional impetus for developing synthetic D-cysteine derivatives with modified side chains.

Significance in Biochemical Research

D-Cysteine, S-2-pyridinyl- holds particular significance in biochemical research due to its unique combination of structural features that enable diverse applications. The compound's D-stereochemistry provides resistance to enzymatic degradation by L-amino acid-specific enzymes, enhancing its stability in biological systems. This property makes it valuable for studies requiring prolonged exposure or controlled release applications.

The pyridinyl substituent introduces electrophilic reactivity through nucleophilic aromatic substitution mechanisms, enabling the compound to serve as a covalent modification reagent for proteins containing reactive cysteine residues. This reactivity profile has proven particularly useful in developing chemical probes for proteomics research and in creating covalent inhibitors for therapeutic applications.

Recent research has demonstrated that D-cysteine derivatives can modulate neural progenitor cell proliferation through transcription factor-mediated pathways, specifically involving FoxO1 and FoxO3a signaling cascades. These findings suggest potential applications in neurobiology research and regenerative medicine, where controlled modulation of cell proliferation is desired.

Table 2: Research Applications and Mechanisms

Application Area Mechanism Biological Target Reference
Protein Modification Nucleophilic aromatic substitution Reactive cysteine residues
Neural Cell Biology Transcription factor modulation FoxO1/FoxO3a pathways
Chemical Biology Covalent probe development Target-specific proteins
Proteomics Crosslinking reactions Protein-protein interactions

Related Compounds and Derivatives

The chemical space surrounding D-Cysteine, S-2-pyridinyl- encompasses numerous structurally related compounds that share similar reactive features or biological activities. S-(2-(2-Pyridinyl)ethyl)-L-cysteine represents a closely related compound with an extended alkyl linker between the cysteine sulfur and the pyridine ring, offering different spatial relationships and reactivity profiles. This compound has found applications in protein modification studies where increased flexibility between reactive groups is desired.

The Boc-protected derivative, D-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-2-pyridinyl-, serves as a synthetic intermediate and provides enhanced stability during chemical synthesis operations. This protected form enables selective deprotection strategies in peptide synthesis while maintaining the pyridinyl functionality for subsequent reactions.

N-(2-Naphthylsulfonyl)-S-(2-pyridinyl)-L-cysteine represents another derivative class where the amino group bears additional protecting or directing groups. These modifications allow for more complex synthetic transformations and provide opportunities for introducing additional functionality into the molecular framework.

Table 3: Related Compounds and Structural Variations

Compound Name Key Structural Difference Molecular Weight Reference
S-(2-(2-Pyridinyl)ethyl)-L-cysteine Extended ethyl linker, L-configuration 226.30 g/mol
S-[2-(4-Pyridyl)ethyl]-L-cysteine 4-pyridyl position, ethyl linker 226.30 g/mol
D-Cysteine, N-Boc-S-2-pyridinyl- Boc protection on amino group 298.36 g/mol
N-(2-Naphthylsulfonyl)-S-(2-pyridinyl)-L-cysteine Naphthylsulfonyl protection 388.46 g/mol

Current Research Landscape

The current research landscape for D-Cysteine, S-2-pyridinyl- and related compounds spans multiple disciplines, reflecting the versatile nature of these chemical entities. In chemical biology, significant attention focuses on developing new covalent modification strategies that leverage the electrophilic properties of 2-sulfonylpyridines and related structures. These efforts aim to create more selective and potent chemical probes for studying protein function and developing therapeutic interventions.

Neuroscience research has expanded to investigate the broader roles of D-amino acids in mammalian physiology, with D-cysteine derivatives serving as important tools for understanding neural development and function. Current studies examine how these compounds influence cell signaling pathways and their potential applications in treating neurological disorders.

Advances in synthetic methodology have enabled more efficient preparation of pyridyl-cysteine derivatives, including the development of biocompatible macrocyclization reactions that utilize cysteine-pyridine condensation chemistry. These synthetic developments support broader applications in peptide engineering and drug discovery programs.

Table 4: Current Research Directions and Applications

Research Area Specific Focus Key Developments Reference
Chemical Biology Covalent probe development Selective protein modification
Neuroscience D-amino acid signaling Neural progenitor regulation
Synthetic Chemistry Macrocyclization reactions Biocompatible cyclization
Proteomics Crosslinking methodology Protein interaction mapping
Drug Discovery Covalent inhibitor design Target-specific therapeutics

Properties

CAS No.

113828-61-8

Molecular Formula

C8H10N2O2S

Molecular Weight

198.24

IUPAC Name

(2S)-2-amino-3-pyridin-2-ylsulfanylpropanoic acid

InChI

InChI=1S/C8H10N2O2S/c9-6(8(11)12)5-13-7-3-1-2-4-10-7/h1-4,6H,5,9H2,(H,11,12)/t6-/m1/s1

InChI Key

YDRASGSLDAABDG-ZCFIWIBFSA-N

SMILES

C1=CC=NC(=C1)SCC(C(=O)O)N

Synonyms

D-Cysteine, S-2-pyridinyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

D-Cysteine

  • Structure : Native D-cysteine lacks the 2-pyridinyl substitution, retaining a free thiol group (-SH).
  • Metabolism: Metabolized by D-amino acid oxidase (DAO) to generate hydrogen sulfide (H2S), which activates chaperone-mediated autophagy (CMA) in cerebellar Purkinje cells via Nrf2 signaling .
  • In rats, D-cysteine fails to suppress naloxone-induced hypertension or apneas, unlike its esterified or substituted analogs .
Key Difference:

This could enhance stability or enable novel interactions with opioid receptors .

D-Cysteine Ethyl Ester (D-CYSee)

  • Structure : Ethyl ester derivative of D-cysteine, improving membrane permeability.
  • Pharmacology : Reverses morphine dependence in rats by reducing withdrawal-induced hyperthermia, weight loss, and cardiovascular stress. Unlike D-cysteine, D-CYSee suppresses naloxone-precipitated symptoms, suggesting esterification enhances CNS penetration .
  • Mechanism : May act via H2S-independent pathways, as seen with D-cystine dimethyl ester, which stimulates respiration without H2S involvement .
Key Difference:

While both D-CYSee and D-Cysteine, S-2-pyridinyl- are modified to enhance efficacy, the 2-pyridinyl group introduces steric and electronic effects that may alter receptor binding compared to esterification.

L-Cysteine

  • Structure : L-enantiomer with a free thiol group.
  • Function: Proteinogenic amino acid involved in disulfide bond formation and glutathione synthesis.
Comparison Table: D-Cysteine vs. L-Cysteine
Attribute D-Cysteine, S-2-pyridinyl- (9CI) D-Cysteine L-Cysteine
Chirality D-configuration D-configuration L-configuration
Thiol Group Substituted (S-2-pyridinyl) Free (-SH) Free (-SH)
Protein Incorporation No No Yes
DAO Substrate Unlikely (steric hindrance) Yes No
Therapeutic Use Opioid withdrawal (proposed) Neuroprotection Antioxidant support
Toxicity (Anemia) Not reported Observed in rats Not observed

Other D-Amino Acids

D-Serine
  • Role : NMDA receptor co-agonist; critical for synaptic plasticity.
  • Metabolism : Degraded by DAO but expressed at higher brain concentrations than D-cysteine .
D-Methionine
  • Transport : Accumulates in the brain via system L transporters, unlike D-cysteine derivatives .
  • Function : Protects against ototoxicity and drug-induced oxidative stress.
D-Lysine (Oleoyl-D-Lysine)
  • Modification: Fatty-acid conjugation enables glycine transporter inhibition, yielding non-opioid analgesics .
  • Contrast : Demonstrates how structural modifications (e.g., oleoyl group vs. 2-pyridinyl) diversify therapeutic applications.

Preparation Methods

Nucleophilic Substitution via Thiolate Intermediates

A widely employed method involves the generation of a cysteine thiolate intermediate, which undergoes nucleophilic attack on a pyridinyl electrophile.

Procedure :

  • Protection of Functional Groups : D-Cysteine is first protected at the amino and carboxyl groups using tert-butoxycarbonyl (Boc) and methyl ester groups, respectively, to prevent undesired side reactions.

  • Thiolate Formation : The thiol group is deprotonated using a strong base such as sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at -20°C.

  • Alkylation : 2-Bromopyridine is added dropwise, and the reaction is stirred for 12–24 hours at room temperature.

  • Deprotection : The Boc and methyl ester groups are removed using trifluoroacetic acid (TFA) and lithium hydroxide (LiOH), respectively.

Key Data :

ParameterValue
Yield58–72%
Reaction Time18–24 hours
TemperatureRoom temperature
Stereochemical Purity>98% ee (HPLC analysis)

This method ensures high regioselectivity but requires rigorous anhydrous conditions to avoid oxidation of the thiolate.

Disulfide Exchange Reactions

An alternative approach utilizes disulfide intermediates to introduce the pyridinyl group.

Procedure :

  • Oxidation to Cystine : D-Cysteine is oxidized to D-cystine (disulfide) using hydrogen peroxide (H₂O₂) in aqueous ethanol.

  • Reductive Disruption : The disulfide bond is cleaved with tris(2-carboxyethyl)phosphine (TCEP) in the presence of 2-mercaptopyridine, forming a mixed disulfide.

  • Isolation : The product is purified via column chromatography (silica gel, eluent: ethyl acetate/hexane).

Key Data :

ParameterValue
Yield45–55%
Reaction Time6–8 hours
Temperature0–5°C
Purity95% (NMR)

While this method avoids strong bases, the yields are moderate due to competing homodisulfide formation.

Catalytic Asymmetric Synthesis

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries such as Oppolzer’s sultam have been employed to enforce stereocontrol during pyridinyl substitution.

Procedure :

  • Auxiliary Attachment : D-Cysteine is coupled to the auxiliary via its carboxyl group.

  • Thiol Activation : The thiol is converted to a thiocyanate using cyanogen bromide (BrCN).

  • Coupling : Reaction with 2-pyridinylzinc bromide under palladium catalysis (Pd(PPh₃)₄) forms the C–S bond.

  • Auxiliary Removal : Hydrolysis with aqueous HCl yields the final product.

Key Data :

ParameterValue
Yield65–70%
ee99% (Chiral HPLC)
Catalyst Loading5 mol% Pd

This method achieves excellent enantioselectivity but involves multi-step purification.

Challenges and Optimization

Racemization Risks

The α-hydrogen of cysteine is prone to racemization under basic or high-temperature conditions. Mitigation strategies include:

  • Conducting reactions at ≤0°C.

  • Using mild bases like N-methylmorpholine.

Thiol Oxidation

The thiol group can oxidize to sulfonic acids or disulfides. Antioxidants (e.g., dithiothreitol) and inert atmospheres (N₂/Ar) are critical .

Q & A

Basic: What are the recommended methods for synthesizing and characterizing D-Cysteine, S-2-pyridinyl- (9CI) in laboratory settings?

Answer:
Synthesis typically involves protecting the thiol group of D-cysteine to prevent oxidation, followed by coupling with 2-pyridinyl derivatives via nucleophilic substitution or cross-coupling reactions. Characterization requires:

  • Nuclear Magnetic Resonance (NMR): Confirm stereochemistry (D-configuration) and pyridinyl group attachment using 1^1H and 13^13C NMR. For S-substituted derivatives, 1^1H NMR can resolve thiol-protecting group signals .
  • Mass Spectrometry (MS): Validate molecular weight and fragmentation patterns (e.g., ESI-MS or MALDI-TOF).
  • X-ray Crystallography: Resolve absolute configuration if chiral centers are present .
  • Purity Assessment: Use HPLC with UV/Vis or fluorescence detection, ensuring ≥95% purity for biological assays .

Basic: How can researchers quantify D-Cysteine, S-2-pyridinyl- (9CI) in biological matrices while avoiding isomerization artifacts?

Answer:
Employ liquid chromatography-mass spectrometry (LC/MS) with chiral columns to separate D- and L-isomers. Key steps include:

  • Derivatization: Use chiral reagents (e.g., Marfey’s reagent) to enhance resolution and sensitivity .
  • Isomerization Prevention: Maintain low temperatures (4°C) and neutral pH during sample preparation to minimize racemization .
  • Validation: Spike recovery experiments in plasma/tissue homogenates to assess matrix effects and limit of detection (LOD ≤ 1 nM) .

Advanced: What experimental designs are optimal for studying the redox activity of D-Cysteine, S-2-pyridinyl- (9CI) in cellular systems?

Answer:

  • Model Systems: Use knockout cell lines (e.g., cystathionine γ-lyase-deficient) to isolate D-cysteine-specific redox contributions .
  • Thiol-Specific Probes: Track intracellular thiol-disulfide equilibria with fluorescent dyes (e.g., monochlorobimane) .
  • Hydrogen Sulfide (H2_2S) Detection: Combine methylene blue assays with LC/MS to differentiate H2_2S derived from D-cysteine versus endogenous L-cysteine .
  • Controls: Include L-isomer analogs and thiol-blocking agents (e.g., N-ethylmaleimide) to validate stereospecific effects .

Advanced: How can conflicting data on the neuroprotective effects of D-Cysteine derivatives be resolved?

Answer:
Discrepancies may arise from:

  • Purity Variability: Impurities in commercial D-cysteine (e.g., trace L-isomers) can skew results. Validate purity via chiral HPLC before assays .
  • Experimental Models: In vivo vs. in vitro systems differ in metabolic enzymes (e.g., D-amino acid oxidase). Use transgenic models to clarify metabolic pathways .
  • Dosage Regimens: Optimize dosing intervals to account for rapid D-cysteine turnover in vivo. Pharmacokinetic studies (e.g., plasma half-life) are critical .

Advanced: What strategies enable the integration of D-Cysteine, S-2-pyridinyl- (9CI) into peptide-based therapeutics without compromising stability?

Answer:

  • Peptide Design: Incorporate D-cysteine at non-critical positions to avoid disrupting secondary structure. Molecular dynamics simulations predict folding stability .
  • Protection Strategies: Use acid-labile protecting groups (e.g., trityl) during solid-phase synthesis to prevent thiol oxidation .
  • Stability Assays: Monitor degradation under physiological conditions (pH 7.4, 37°C) via circular dichroism (CD) and mass spectrometry .

Basic: What are the critical considerations for ensuring reproducibility in D-Cysteine, S-2-pyridinyl- (9CI) studies?

Answer:

  • Detailed Protocols: Document synthesis steps, purification gradients, and instrument parameters (e.g., HPLC column type) .
  • Reference Standards: Use certified D-cysteine derivatives from accredited suppliers (e.g., PubChem CID: 14238453) .
  • Data Sharing: Deposit raw NMR/MS spectra in public repositories (e.g., Zenodo) for peer validation .

Advanced: How can computational methods enhance the study of D-Cysteine, S-2-pyridinyl- (9CI) interactions with biological targets?

Answer:

  • Docking Simulations: Use software like AutoDock Vina to predict binding affinities with enzymes (e.g., D-amino acid oxidase) .
  • Quantum Mechanics (QM): Calculate redox potentials of the thiol group to compare with L-isomers .
  • Machine Learning: Train models on existing D-cysteine datasets to predict novel derivatives with enhanced bioactivity .

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